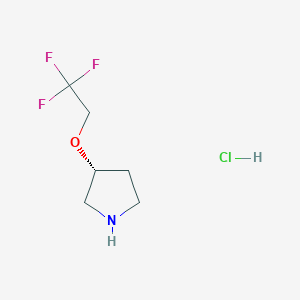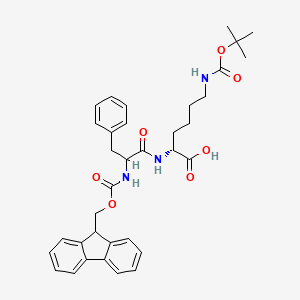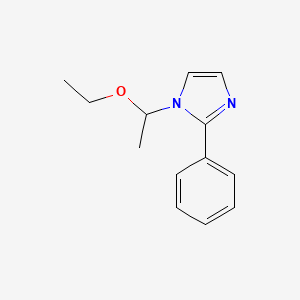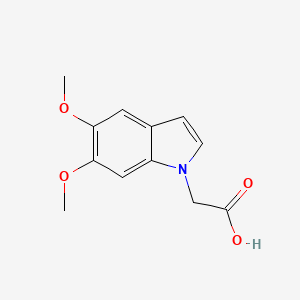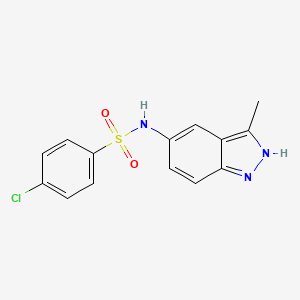
4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide group attached to a 4-chloro and 3-methyl substituted indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Sulfonamide Group: The benzenesulfonamide group can be introduced through a reaction between the indazole derivative and a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-substituted derivative.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate the inhibition, regulation, and modulation of kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and cancer.
Chemical Biology: It serves as a tool compound to study the biological pathways and molecular targets associated with sulfonamides and indazole derivatives.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of CHK1 and CHK2 kinases, leading to the modulation of cell cycle progression and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-amine and 2H-indazole have similar structures and biological activities.
Sulfonamide Derivatives: Other sulfonamides, like sulfanilamide and sulfamethoxazole, share the sulfonamide functional group and exhibit antimicrobial properties.
Uniqueness
4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide is unique due to the combination of the indazole and sulfonamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
647853-74-5 |
|---|---|
Molekularformel |
C14H12ClN3O2S |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-13-8-11(4-7-14(13)17-16-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17) |
InChI-Schlüssel |
LGEOXUCXBCGPHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NN1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


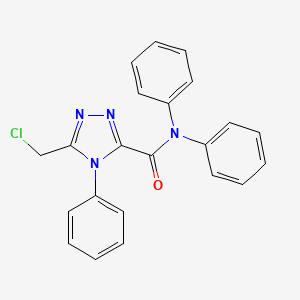
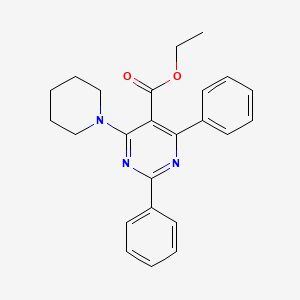
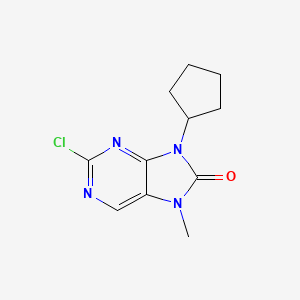
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
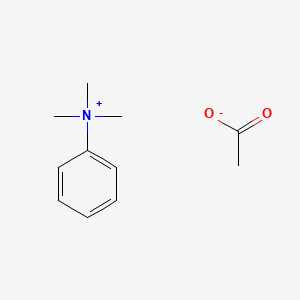
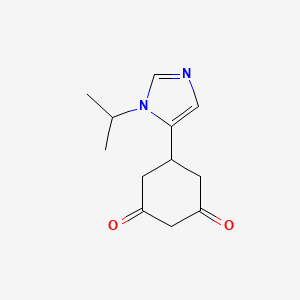
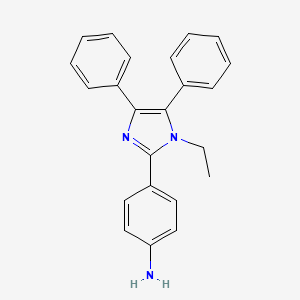
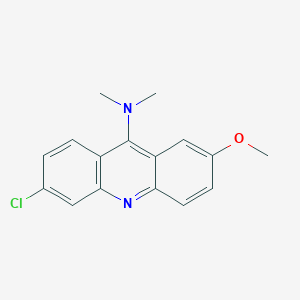

![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
